1-Bromo-4-methylhexane
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Overview
Description
1-Bromo-4-methylhexane is an organic compound with the molecular formula C7H15Br. It is a colorless liquid that belongs to the class of alkyl halides. The structure of this compound consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group attached to the fourth carbon .
Preparation Methods
1-Bromo-4-methylhexane can be synthesized through various methods. One common synthetic route involves the bromination of 4-methylhexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 4-methylhexane to form this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of specialized reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Bromo-4-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), this compound can undergo elimination reactions to form alkenes like 4-methylhexene.
Scientific Research Applications
1-Bromo-4-methylhexane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to study the effects of alkyl halides on biological systems and to develop new pharmaceuticals.
Material Science: It is used in the preparation of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state .
Comparison with Similar Compounds
1-Bromo-4-methylhexane can be compared to other alkyl halides such as:
1-Bromohexane: Similar in structure but lacks the methyl group at the fourth carbon, making it less sterically hindered and more reactive in certain reactions.
1-Chloro-4-methylhexane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and physical properties due to the difference in electronegativity and bond strength.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
71434-55-4 |
---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-4-methylhexane |
InChI |
InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
QIXNVYCYRYRCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCBr |
Origin of Product |
United States |
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